molecular formula C14H29N9O4 B15163121 L-Arginine, glycyl-L-arginyl- CAS No. 178440-08-9

L-Arginine, glycyl-L-arginyl-

Cat. No.: B15163121
CAS No.: 178440-08-9
M. Wt: 387.44 g/mol
InChI Key: UPOJUWHGMDJUQZ-IUCAKERBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

L-Arginine, glycyl-L-arginyl- is a dipeptide composed of the amino acids L-arginine and glycine. This compound is known for its various biological activities and potential therapeutic applications. L-arginine is an essential amino acid involved in numerous physiological processes, including protein synthesis, nitric oxide production, and immune function. Glycine, on the other hand, is a non-essential amino acid that plays a crucial role in the synthesis of proteins, nucleic acids, and other biomolecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Arginine, glycyl-L-arginyl- typically involves the coupling of L-arginine and glycine using peptide synthesis techniques. One common method is the solid-phase peptide synthesis (SPPS), where the amino acids are sequentially added to a growing peptide chain anchored to a solid resin. The reaction conditions often include the use of coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) to facilitate the formation of the peptide bond .

Industrial Production Methods

Industrial production of L-Arginine, glycyl-L-arginyl- may involve large-scale peptide synthesis using automated peptide synthesizers. These machines can efficiently produce peptides by automating the repetitive steps of amino acid coupling, deprotection, and cleavage from the resin. The final product is then purified using techniques such as high-performance liquid chromatography (HPLC) to ensure high purity and yield .

Chemical Reactions Analysis

Types of Reactions

L-Arginine, glycyl-L-arginyl- can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of L-Arginine, glycyl-L-arginyl- include oxidizing agents like hydrogen peroxide for oxidation reactions and reducing agents like sodium borohydride for reduction reactions. The reactions are typically carried out under mild conditions to preserve the integrity of the peptide structure .

Major Products Formed

The major products formed from the reactions of L-Arginine, glycyl-L-arginyl- depend on the specific reaction conditions and reagents used. For example, oxidation of the guanidino group can produce nitric oxide, while substitution reactions can yield various peptide derivatives with modified functional groups .

Scientific Research Applications

L-Arginine, glycyl-L-arginyl- has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of L-Arginine, glycyl-L-arginyl- involves its interaction with various molecular targets and pathways. L-arginine is a precursor for the synthesis of nitric oxide, a potent vasodilator that plays a crucial role in regulating blood flow and blood pressure. The production of nitric oxide from L-arginine is catalyzed by the enzyme nitric oxide synthase (NOS). Additionally, L-arginine can modulate immune function by influencing the activity of immune cells and the production of cytokines .

Properties

CAS No.

178440-08-9

Molecular Formula

C14H29N9O4

Molecular Weight

387.44 g/mol

IUPAC Name

(2S)-2-[[(2S)-2-[(2-aminoacetyl)amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid

InChI

InChI=1S/C14H29N9O4/c15-7-10(24)22-8(3-1-5-20-13(16)17)11(25)23-9(12(26)27)4-2-6-21-14(18)19/h8-9H,1-7,15H2,(H,22,24)(H,23,25)(H,26,27)(H4,16,17,20)(H4,18,19,21)/t8-,9-/m0/s1

InChI Key

UPOJUWHGMDJUQZ-IUCAKERBSA-N

Isomeric SMILES

C(C[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)O)NC(=O)CN)CN=C(N)N

Canonical SMILES

C(CC(C(=O)NC(CCCN=C(N)N)C(=O)O)NC(=O)CN)CN=C(N)N

Origin of Product

United States

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